Ketipic acid
Overview
Description
Ketipic acid, also known as 3,4-dioxohexanedioic acid, is an organic compound with the molecular formula C6H6O6 and a molecular weight of 174.11 g/mol It is characterized by its unique structure, which includes two ketone groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketipic acid can be synthesized through several methods. One common synthetic route involves the oxidation of hexanedioic acid derivatives. For instance, the oxidation of 2,3-diketoadipic acid can yield this compound . Another method involves the reaction of ethyl acetate with diethyl oxalate and methyl acetate, resulting in the formation of the mixed diester of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The reaction conditions often include the use of strong oxidizing agents and specific temperature and pressure settings to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ketipic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce more complex compounds.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The ketone and carboxylic acid groups in this compound can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include esters, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
Ketipic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ketipic acid involves its interaction with various molecular targets and pathways. For instance, this compound derivatives have been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways . The specific molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular metabolism .
Comparison with Similar Compounds
Ketipic acid can be compared with other similar compounds, such as:
Oxalodiacetic acid: Similar in structure but differs in its reactivity and applications.
2,3-diketoadipic acid: Another closely related compound with different chemical properties and uses.
Hydroxybenzoic acids: These compounds share some structural similarities with this compound but have distinct biological activities and applications.
This compound stands out due to its unique combination of ketone and carboxylic acid groups, which confer specific chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3,4-dioxohexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXTHCNVOQXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318821 | |
Record name | 3,4-Dioxohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-76-6 | |
Record name | 3,4-Dioxohexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dioxohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETIPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY16911217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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